
(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid: serves as a valuable building block in organic chemistry. Researchers have explored its use in catalytic reactions, particularly in the synthesis of α,β-unsaturated carbonyl compounds. Carbonylation reactions, which efficiently convert readily available substrates into aldehydes, ketones, esters, amides, and carboxylic acids, have been a focal point in this area .
Chiral Derivatization
The compound’s chiral nature makes it suitable for derivatization studies. For instance, a positively charged derivatization reagent, (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) , has been synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs). This approach allows for the selective analysis of chiral carboxylic acids .
Polymer Chemistry
Researchers have explored the synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles using enzymatic catalysis. This environmentally friendly method disperses PCPy in a water–ethanol medium. The polymerization of pyrrole-2-carboxylic acid is initiated by the oxidant hydrogen peroxide, generated from the redox enzyme glucose oxidase .
Natural Product Total Synthesis
In recent years, Professor Yong Qin’s research group has focused on the total synthesis of complex tricyclic alkaloids. While not directly related to the compound, their work exemplifies the broader field of natural product synthesis, which often involves intricate building blocks like (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid .
Mecanismo De Acción
Target of Action
It is known that the compound is used as a chiral derivatization reagent .
Mode of Action
As a chiral derivatization reagent, (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid interacts with its targets by binding to them and enhancing their chiral properties. This allows for the separation and identification of different enantiomers of a compound .
Biochemical Pathways
It is known that the compound is involved in the process of chiral derivatization, which is crucial in the field of analytical chemistry .
Result of Action
The primary result of the action of (S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid is the enhanced separation and detection sensitivity of chiral carboxylic acids. This compound has been evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .
Propiedades
IUPAC Name |
(2S)-1-(cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-1-4-7)11-6-2-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAPSKZLZNLCRP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)
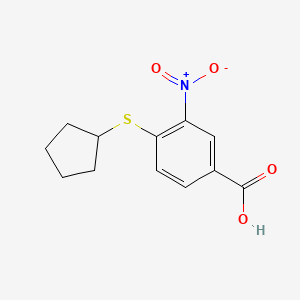

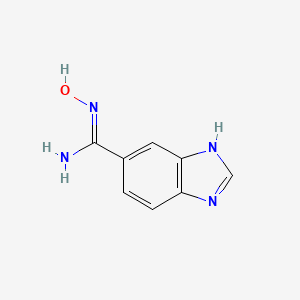
![3-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B3024008.png)

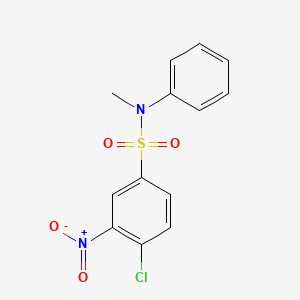
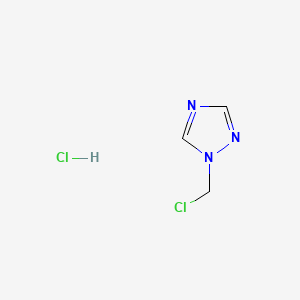
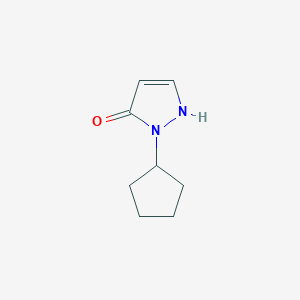


![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)
